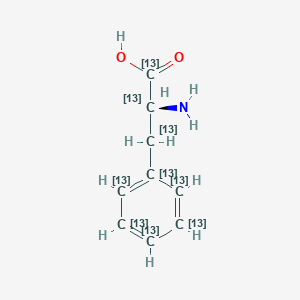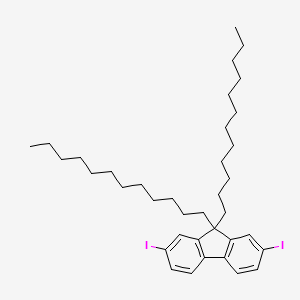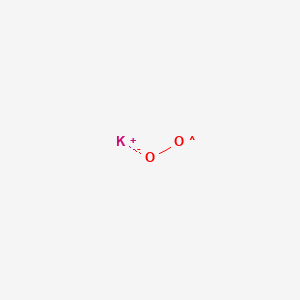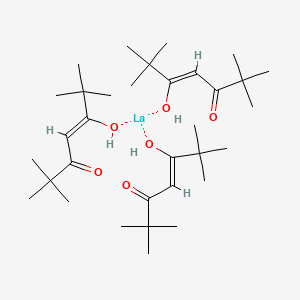
CID 72376408
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene involves the reaction of ferrocene with phenyl lithium to introduce the phenyl groups. This is followed by the introduction of the di-tert-butylphosphino group through a reaction with di-tert-butylphosphine. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions would be essential to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The di-tert-butylphosphino group can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as ferric chloride or ceric ammonium nitrate can be used under mild conditions.
Substitution: Electrophiles like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Coordination: Transition metals like palladium or platinum can be used in the presence of a suitable solvent, such as dichloromethane.
Major Products:
Oxidation: Formation of ferrocenium salts.
Substitution: Formation of substituted phenyl derivatives.
Coordination: Formation of metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry to form complexes with transition metals, which can act as catalysts in various reactions.
Biology: Potential use in bioinorganic chemistry for studying metal-protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with metals.
Industry: Used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene involves its ability to coordinate with transition metals through the di-tert-butylphosphino group. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The phenyl groups provide steric hindrance, which can influence the selectivity of the reactions.
Vergleich Mit ähnlichen Verbindungen
Ferrocene: The parent compound with a simpler structure, lacking the phenyl and phosphino groups.
1,1’-Bis(diphenylphosphino)ferrocene: A similar compound with diphenylphosphino groups instead of di-tert-butylphosphino.
1,2,3,4,5-Pentaphenylferrocene: Similar structure but lacks the phosphino group.
Uniqueness: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is unique due to the combination of phenyl and di-tert-butylphosphino groups, which provide both electronic and steric effects. This makes it a versatile ligand in organometallic chemistry and a valuable compound for various applications.
Eigenschaften
Molekularformel |
C48H47FeP |
|---|---|
Molekulargewicht |
710.7 g/mol |
InChI |
InChI=1S/C35H25.C13H22P.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-25H;7-10H,1-6H3; |
InChI-Schlüssel |
YOQRDWPCPFCDLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P([C]1[CH][CH][CH][CH]1)C(C)(C)C.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)









![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)


